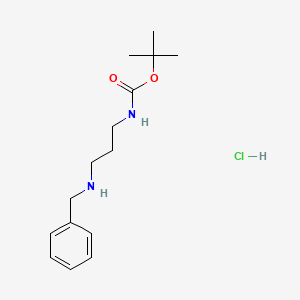
N'-t-Butyloxycarbonyl-N''-benzyl-1,3-diaminopropane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N’-t-Butyloxycarbonyl-N’'-benzyl-1,3-diaminopropane hydrochloride” is a chemical compound with the molecular formula C16H26N2O2.HCl . It is a derivative of diaminopropane, where one of the amine groups is protected by a tert-butyloxycarbonyl (Boc) group and the other by a benzyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the protection of amine groups using the Boc group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The benzyl group can be introduced through a reaction with benzyl chloride .Molecular Structure Analysis
The molecular structure of this compound includes a propane chain with two amine groups at the 1 and 3 positions. One of these amines is protected by a Boc group and the other by a benzyl group . The hydrochloride indicates the presence of an additional hydrogen chloride group .Chemical Reactions Analysis
The Boc group in this compound can be removed under acidic conditions . Common methods for deprotection involve the use of strong acids such as trifluoroacetic acid in dichloromethane, or HCl in methanol . The benzyl group can also be removed through hydrogenation .Wirkmechanismus
Target of Action
N’-t-Butyloxycarbonyl-N’'-benzyl-1,3-diaminopropane hydrochloride, also referred to as Boc-DAB-Cl, is a chemical compound that has displayed a broad range of applications in scientific experiments. The primary target of this compound is the amino group present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound acts as a protecting group for the amino group. It is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a crucial role in synthetic organic transformations, which require the appropriate selection of reagents, catalysts, and most importantly, temporal masking and demasking agents . The objective for the deployment of relevant masking–demasking agents is to selectively form bonds of interest, whilst minimizing competing reactions with reactive functional groups .
Result of Action
The result of the compound’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection reactions take place under room temperature conditions . Additionally, the presence of oxalyl chloride in methanol is necessary for the reactions to occur .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(benzylamino)propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-11-7-10-16-12-13-8-5-4-6-9-13;/h4-6,8-9,16H,7,10-12H2,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIPDSRVXDXCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

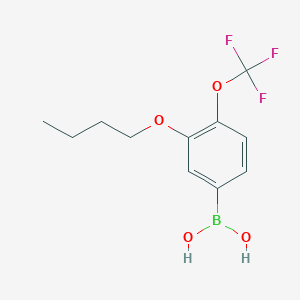
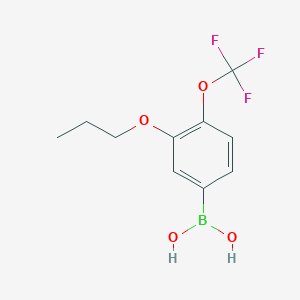
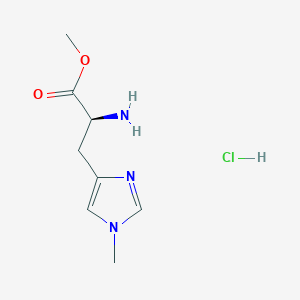
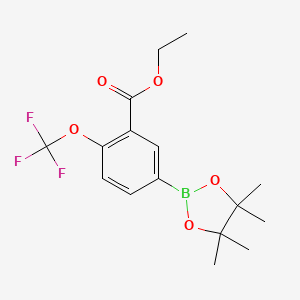
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)
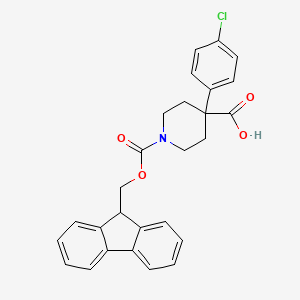


![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)